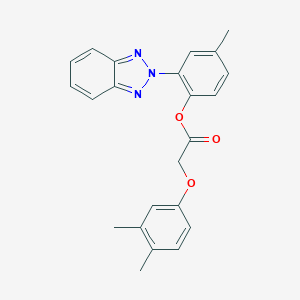

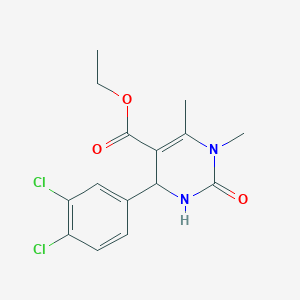

![molecular formula C17H19NO B494672 {[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine CAS No. 880805-49-2](/img/structure/B494672.png)

{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Analytical Applications

Analysis of Heterocyclic Aromatic Amines

The analytical techniques for detecting and quantifying heterocyclic aromatic amines (HAAs), which are structurally similar due to the presence of aromatic and amine groups, are crucial in studying their biological effects and exposure levels. Liquid chromatography coupled with mass spectrometry is highlighted as the preferred method for sensitive and selective analysis of HAAs in food products and biological samples (Teunissen et al., 2010).

Benzoxaboroles Synthesis

The review on benzoxaboroles, compounds related by the inclusion of aromatic systems, discusses their synthesis, properties, and wide applications, including biological activity and clinical trials, showcasing the importance of aromatic compounds in medicinal chemistry (Adamczyk-Woźniak et al., 2009).

Advanced Materials and Methodologies

Microwave-assisted Synthesis

The synthesis of benzoxazoles, compounds that also feature aromatic rings, benefits from microwave-assisted methods, highlighting the efficiency and rapidity of this approach in modern chemistry. This review demonstrates the advantages of microwave irradiation in synthesizing complex aromatic structures (Özil & Menteşe, 2020).

Degradation of Nitrogen-containing Compounds

Advanced oxidation processes (AOPs) are effective in degrading nitrogen-containing compounds, including amines and azo dyes, which could relate to the breakdown pathways of similar chemical structures. This comprehensive review discusses the mechanisms, efficiency, and potential applications of AOPs in treating hazardous nitrogen-containing compounds (Bhat & Gogate, 2021).

Chemical Reactions and Mechanisms

- Reductive Amination: The process of reductive amination, involving aldehydes or ketones with amines in the presence of a reducing agent, is fundamental in synthesizing primary, secondary, and tertiary amines. This review emphasizes the importance of hydrogen as a reducing agent, showcasing the wide application and efficiency of reductive amination in producing amine compounds, which may relate to the synthesis or modification of compounds like "{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine" (Irrgang & Kempe, 2020).

Propiedades

IUPAC Name |

N-[(2-phenylmethoxyphenyl)methyl]prop-2-en-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-12-18-13-16-10-6-7-11-17(16)19-14-15-8-4-3-5-9-15/h2-11,18H,1,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGQBIPYLDFPAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=CC=C1OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide](/img/structure/B494589.png)

![1-[4-(5,5-Dimethyl-2,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B494591.png)

![1-Acetyl-3-cyclopentyl-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B494592.png)

![(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(phenyl)methanone](/img/structure/B494598.png)

![1-Amino-3-(3-bromo-4,5-dimethoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B494600.png)

![3-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-quinolinylamine](/img/structure/B494602.png)

![7-chloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-quinolinamine](/img/structure/B494603.png)

![7-ethyl-3-methyl-8-[(2-methylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B494611.png)

![3-(3-ethoxy-4-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B494612.png)